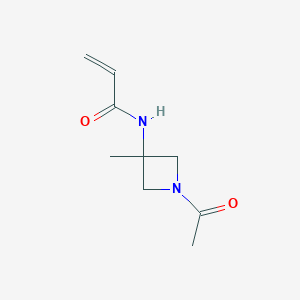
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide, also known as A-366, is a synthetic compound that belongs to the class of azetidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. A-366 is a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression.
Aplicaciones Científicas De Investigación
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of the BET family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and asthma. It has also been shown to have anti-cancer effects in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
Mecanismo De Acción
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide inhibits the BET family of proteins by binding to the bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. By inhibiting the BET proteins, N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide prevents the recruitment of transcriptional co-activators to the chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has also been shown to have anti-cancer effects in preclinical models of various types of cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of the BET family of proteins, making it a valuable tool for studying the role of these proteins in various physiological and pathological processes. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has some limitations as a research tool. It is a synthetic compound that may have off-target effects, and its long-term safety has not been established.
Direcciones Futuras
There are several future directions for the research on N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in animal models and clinical trials. Another direction is to study its effects on other physiological and pathological processes, such as neurodegenerative diseases and viral infections. Additionally, the development of more potent and selective BET inhibitors based on the structure of N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 3-methylazetidin-3-ol with acetic anhydride to form N-acetyl-3-methylazetidin-3-ol. This intermediate is then reacted with propargyl bromide to form N-(1-acetyl-3-methylazetidin-3-yl)prop-2-yn-1-amine. Finally, this compound is reacted with propargylamine to form N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide.
Propiedades
IUPAC Name |
N-(1-acetyl-3-methylazetidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8(13)10-9(3)5-11(6-9)7(2)12/h4H,1,5-6H2,2-3H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBHSUTFZMKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)(C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

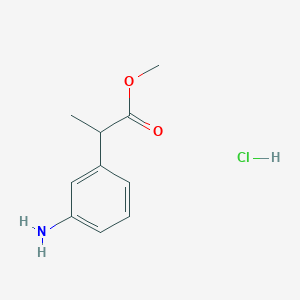
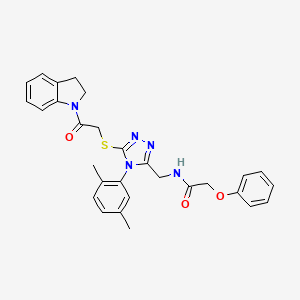
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)
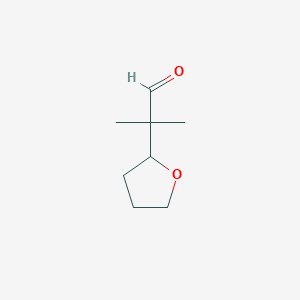

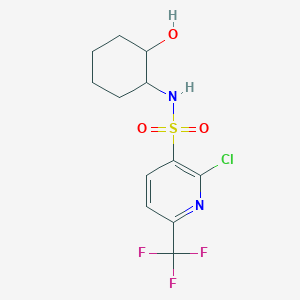

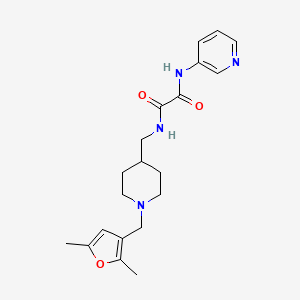
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)